N-[2-(4-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]propanamide is a complex organic compound that belongs to the class of quinoxaline derivatives. This compound is characterized by its unique structure, which includes a quinoxaline core, a methoxyphenyl group, and a propanamide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]propanamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of an o-phenylenediamine with a diketone under acidic conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction.
Attachment of the Propanamide Moiety: The propanamide moiety can be attached via an amide coupling reaction using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]propanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroquinoxaline derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the quinoxaline core or the methoxyphenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, or acylating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoxaline N-oxides, while reduction can produce dihydroquinoxaline derivatives.
Scientific Research Applications
N-[2-(4-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]propanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(4-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]propanamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
N-[2-(4-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]propanamide can be compared with other quinoxaline derivatives, such as:
2,3-Dihydroquinoxaline: Lacks the methoxyphenyl and propanamide groups, leading to different chemical and biological properties.
4-Methoxyphenylquinoxaline: Contains the methoxyphenyl group but lacks the propanamide moiety.
Quinoxaline N-oxides: Oxidized derivatives with distinct chemical reactivity and potential biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C26H24N4O4 |
---|---|
Molecular Weight |
456.5 g/mol |
IUPAC Name |
N-[2-[4-[2-(4-methoxyanilino)-2-oxoethyl]-3-oxoquinoxalin-2-yl]phenyl]propanamide |
InChI |
InChI=1S/C26H24N4O4/c1-3-23(31)28-20-9-5-4-8-19(20)25-26(33)30(22-11-7-6-10-21(22)29-25)16-24(32)27-17-12-14-18(34-2)15-13-17/h4-15H,3,16H2,1-2H3,(H,27,32)(H,28,31) |
InChI Key |
OPLMBOFSWFLUNG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=CC=CC=C1C2=NC3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.